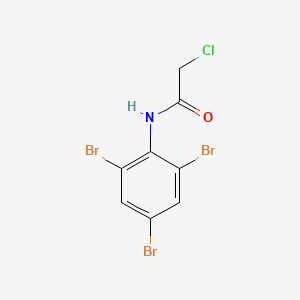

2-chloro-N-(2,4,6-tribromophenyl)acetamide

Description

Overview of Acetamide (B32628) Structural Motifs in Chemical Science

The acetamide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is a cornerstone of organic chemistry. researchgate.net This structural motif is prevalent in a vast array of organic molecules, from simple amides to complex natural products and pharmaceuticals. The planarity of the amide bond, a result of resonance between the nitrogen lone pair and the carbonyl group, imparts specific conformational preferences that are crucial to the three-dimensional structure and function of larger molecules.

In medicinal chemistry, the acetamide moiety is a common feature in many clinically prescribed drugs, contributing to their therapeutic potential in treating a variety of conditions, including infections, convulsions, and allergies. nih.gov The ability of the amide group to participate in hydrogen bonding is a key factor in its frequent role in molecular recognition at biological targets. researchgate.net

Significance of Halogenation in Aromatic and Aliphatic Systems

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a powerful tool in synthetic and medicinal chemistry. acs.org The incorporation of halogens such as chlorine, bromine, and fluorine can significantly alter the physicochemical properties of a compound. These modifications include changes in lipophilicity, metabolic stability, and binding affinity to biological targets. acs.org

In drug design, halogenation is often employed to enhance the potency and selectivity of a drug candidate. Halogen atoms can participate in various non-covalent interactions, including the increasingly recognized halogen bond, which is a directional interaction between a covalently bonded halogen and a Lewis base. ijpsr.info This interaction can play a crucial role in the binding of a ligand to its protein target.

Research Context of 2-chloro-N-(2,4,6-tribromophenyl)acetamide

While specific research on this compound is not extensively documented in publicly available literature, its structural components suggest a rich context for scientific inquiry. The molecule combines an N-substituted acetamide core with heavy halogenation on the phenyl ring and a chloro-substitution on the acetyl group.

Research on analogous compounds, particularly halogenated N-phenylacetamides, has revealed significant biological activities. For instance, various N-substituted 2-chloroacetamides have been synthesized and investigated for their antimicrobial and antifungal properties. ijpsr.info Studies on compounds like 2-chloro-N-phenylacetamide have demonstrated notable antifungal activity against resistant strains of Candida and Aspergillus species. researchgate.netnih.govscielo.brnih.gov Furthermore, the introduction of halogens on the phenyl ring has been shown to influence the biological efficacy of this class of compounds. researchgate.net

The synthesis of N-aryl 2-chloroacetamides is typically achieved through the chloroacetylation of the corresponding aryl amine. researchgate.net This straightforward synthetic route allows for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies. The characterization of these compounds generally involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with melting point determination. nih.gov

Interdisciplinary Relevance in Contemporary Chemical and Biological Research

The study of molecules like this compound holds relevance across multiple scientific disciplines. In medicinal chemistry, the compound serves as a scaffold for the potential development of novel therapeutic agents, particularly antimicrobials. The extensive halogenation of the aromatic ring and the presence of the reactive chloroacetyl group offer multiple points for chemical modification and for probing interactions with biological targets.

From a chemical biology perspective, this compound could be utilized as a chemical probe to investigate biological pathways. The electrophilic nature of the α-chloroacetamide moiety makes it a potential covalent modifier of specific amino acid residues, such as cysteine, in proteins. This reactivity could be harnessed to design targeted covalent inhibitors or activity-based probes.

In the field of materials science, halogenated organic compounds are of interest for their potential applications in the development of new materials with specific properties, such as flame retardants or functional polymers. The high degree of halogenation in this compound suggests it could be explored in this context.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2,4,6-tribromophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br3ClNO/c9-4-1-5(10)8(6(11)2-4)13-7(14)3-12/h1-2H,3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQSCWQZOOIZAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)NC(=O)CCl)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br3ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395585 | |

| Record name | 2-chloro-N-(2,4,6-tribromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89892-46-6 | |

| Record name | 2-chloro-N-(2,4,6-tribromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Synthetic Route Optimization

Established Procedures for the Synthesis of 2-chloro-N-(2,4,6-tribromophenyl)acetamide

The most common and direct method for the synthesis of this compound is the acylation of 2,4,6-tribromoaniline (B120722).

The standard synthesis involves the reaction of 2,4,6-tribromoaniline with chloroacetyl chloride. In a typical procedure, 2,4,6-tribromoaniline is dissolved in a suitable solvent, and chloroacetyl chloride is added, often in the presence of a base to neutralize the hydrochloric acid byproduct.

A specific reported method involves dissolving 2,4,6-tribromoaniline in glacial acetic acid. Chloroacetyl chloride is then added dropwise to this solution while cooling in an ice bath. After the addition is complete, the reaction mixture is stirred for a period at room temperature. The product is then precipitated by pouring the reaction mixture into a saturated sodium acetate (B1210297) solution. The resulting solid is filtered, washed with cold water, and can be further purified by crystallization, for instance from an ethanol/water mixture, to yield white crystalline this compound. acs.org

The efficiency and yield of the amidation reaction can be significantly influenced by various parameters, including the choice of solvent, the presence and type of base (which can act as a catalyst for the reaction), and temperature control.

Solvent Effects: The choice of solvent plays a crucial role in the amidation reaction. While glacial acetic acid has been successfully used, other aprotic solvents are commonly employed for the synthesis of similar N-aryl chloroacetamides. These include tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), dimethylformamide (DMF), and toluene (B28343). nih.govaip.org The selection of the solvent can affect the solubility of the reactants and the reaction rate.

Catalyst Influence (Base Selection): The amidation of amines with acyl chlorides generates hydrochloric acid, which can protonate the starting amine, rendering it unreactive. Therefore, a base is typically added to neutralize the acid. This base can also be considered to have a catalytic role in promoting the reaction. Common bases include tertiary amines like triethylamine (B128534) (TEA) and sterically hindered amidine bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov Studies on the synthesis of various N-aryl amides have shown that the combination of DBU as a base and THF as a solvent can lead to high yields in relatively short reaction times at room temperature. Other bases like potassium carbonate have also been utilized in solvents like benzene (B151609). nih.gov

Temperature Control: Temperature is a critical parameter in the synthesis of this compound. The reaction between an amine and an acyl chloride is typically exothermic. To control the reaction rate and prevent potential side reactions, the addition of chloroacetyl chloride is often carried out at a reduced temperature, commonly in an ice bath (0-5 °C). acs.org After the initial exothermic reaction is complete, the mixture is often allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction. acs.org

Table 1: Comparison of Reaction Conditions for the Synthesis of N-Aryl Chloroacetamides

| Amine | Acylating Agent | Solvent | Base/Catalyst | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2,4,6-Tribromoaniline | Chloroacetyl Chloride | Glacial Acetic Acid | - | Ice bath, then RT | 1.5 h | 72% | acs.org |

| Various Aryl Amines | Chloroacetyl Chloride | THF | DBU | RT | 3-6 h | 75-95% | |

| 4-Nitrophenylamine | Chloroacetyl Chloride | Toluene | Triethylamine | Ice bath, then RT | 4 h | - | |

| 4-Aminophenol | Chloroacetyl Chloride | Acetic Acid | - | Ice bath, then RT | 0.5 h | 89% | |

| 2-Aminobenzothiazole | Chloroacetyl Chloride | DMF | Triethylamine | RT | 4 h | - | aip.org |

Novel Synthetic Approaches and Derivatization Strategies

The presence of a reactive chlorine atom at the alpha-carbon of the acetamide (B32628) group in this compound makes it an excellent substrate for nucleophilic substitution reactions. This allows for the introduction of diverse functional groups and the synthesis of a wide range of derivatives.

The alpha-carbon of this compound is electrophilic and susceptible to attack by various nucleophiles, enabling the formation of new carbon-sulfur and carbon-nitrogen bonds.

The reaction of N-aryl-2-chloroacetamides with sulfur nucleophiles, particularly those from heterocyclic systems, is a well-established method for creating new molecular frameworks. For instance, the reaction of N-(4-acetylphenyl)-2-chloroacetamide with 2-mercaptobenzothiazole (B37678) in the presence of a base like potassium carbonate leads to the formation of a new C-S bond, yielding N-(4-acetylphenyl)-2-(benzothiazol-2-ylthio)acetamide. This type of reaction is a nucleophilic substitution where the sulfur atom of the thiol displaces the chlorine atom of the chloroacetamide.

While a specific example with this compound is not detailed in the provided search results, the chemical reactivity is expected to be analogous. The general reaction would involve the deprotonation of the thiol of a benzothiazole (B30560) derivative with a base to form a thiolate anion, which then acts as the nucleophile.

The alpha-chloro atom of this compound can be readily displaced by nitrogen nucleophiles. A documented example is the reaction of this compound with 1,2,3,4-tetrahydroisoquinoline. acs.org In this synthesis, the secondary amine of the tetrahydroisoquinoline acts as a nucleophile, attacking the alpha-carbon and displacing the chloride ion. The reaction is typically carried out in a solvent like acetonitrile (B52724) and in the presence of a base such as triethylamine to neutralize the generated HCl. The mixture is heated under reflux to drive the reaction to completion. acs.org This reaction leads to the formation of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2,4,6-tribromophenyl)acetamide.

Table 2: Examples of Nucleophilic Substitution Reactions at the Alpha-Carbon of N-Aryl-2-chloroacetamides

| N-Aryl-2-chloroacetamide | Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| This compound | 1,2,3,4-Tetrahydroisoquinoline | 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2,4,6-tribromophenyl)acetamide | Acetonitrile, Triethylamine, Reflux | acs.org |

| N-(4-acetylphenyl)-2-chloroacetamide | 2-Mercaptobenzothiazole | N-(4-acetylphenyl)-2-(benzothiazol-2-ylthio)acetamide | DMF, K2CO3 | |

| N-substituted chloroacetamides | Various amines | N-substituted-2-(substituted-amino)acetamides | Reflux |

Exploration of Diverse Coupling Reactions at the Alpha-Carbon Position

Incorporation of Chalcogenide Moieties (e.g., Selenium, Tellurium)

The introduction of chalcogenide elements, specifically selenium and tellurium, into the molecular structure of this compound opens pathways to novel derivatives with potentially unique chemical and physical properties. The reactive α-chloro group on the acetamide moiety serves as a prime site for nucleophilic substitution by chalcogen-containing reagents.

One established method involves the reaction of 2-chloro-N-arylacetamides with sodium hydrogen selenide (B1212193) (NaHSe), which can be prepared in situ. ekb.eg This reaction typically leads to the formation of diorganyl selenide compounds, where two acetamide molecules become linked by a single selenium atom. ekb.eg A similar approach can be utilized for tellurium, employing corresponding telluride reagents.

Alternatively, the synthesis of cyclic chalcogenide compounds can be achieved by reacting a suitable precursor with sodium chalcogenates like Na₂Se or Na₂Te. ekb.eg For instance, a di-halogenated N-arylacetamide precursor could react with Na₂E (where E = Se, Te) to form a heterocyclic ring containing the chalcogen atom. ekb.eg The reaction of elemental selenium or tellurium with organolithium or organoboron compounds also represents a fundamental strategy for creating carbon-chalcogen bonds, which could be adapted for specialized synthetic routes. mdpi.com The high reactivity of the B-B double bond in diborenes with elemental selenium, for example, showcases the potential for novel synthetic strategies. mdpi.com

Table 1: Representative Conditions for Chalcogenide Incorporation

| Precursor | Reagent | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 2-chloro-N-arylacetamide | Sodium Hydrogen Selenide (NaHSe) | Ethanol | Argon atmosphere, room temp. | Diorganyl Selenide | ekb.eg |

| N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide | Sodium Selenide (Na₂Se) | Ethanol | Argon atmosphere | Cyclic Selenide | ekb.eg |

Functionalization of the Tribromophenyl Moiety and Amide Nitrogen

Further diversification of the this compound structure can be achieved by targeting two key areas for functionalization: the bromine-substituted aromatic ring and the nitrogen atom of the amide group.

Functionalization of the Tribromophenyl Moiety: The bromine atoms on the phenyl ring are susceptible to replacement via transition-metal-catalyzed cross-coupling reactions. The Suzuki cross-coupling reaction, in particular, is a powerful tool for forming new carbon-carbon bonds. Research has demonstrated the successful synthesis of various N-aryl amides by reacting N-(dibromophenyl)acetamide with different arylboronic acids in the presence of a palladium catalyst. mdpi.com This methodology can be directly applied to this compound to selectively replace one or more bromine atoms with a variety of aryl or alkyl groups, depending on the reaction conditions and the stoichiometry of the reagents. This allows for the introduction of a wide range of functional groups, which can modulate the electronic and steric properties of the molecule. mdpi.com

Table 2: Example of Suzuki Cross-Coupling for Aryl Amide Synthesis

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| N-(2,5-dibromophenyl) acetamide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | Moderate to Good | mdpi.com |

| N-(2,5-dibromophenyl) acetamide | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | Moderate to Good | mdpi.com |

Functionalization of the Amide Nitrogen: The amide nitrogen can also be a target for derivatization, although it is generally less reactive than the α-chloro position. The Goldberg-type N-arylation reaction, catalyzed by copper, provides a method for attaching aryl groups to the amide nitrogen. nih.gov This reaction typically involves treating the amide with an aryl iodide in the presence of a copper catalyst and a suitable ligand, such as a derivative of the amino acid L-proline. nih.gov This allows for the synthesis of tertiary amides, introducing a third substituent onto the nitrogen atom and significantly altering the molecule's three-dimensional structure. masterorganicchemistry.com

Green Chemistry Principles in Synthesis

The application of green chemistry principles is essential for developing sustainable synthetic routes for this compound and its derivatives. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. boehringer-ingelheim.com

The foundational synthesis of N-substituted chloroacetamides typically involves the reaction of an amine with chloroacetyl chloride. ijpsr.infonih.gov Green chemistry principles can be applied to this initial step and subsequent functionalizations:

Waste Prevention: Synthetic routes should be designed to minimize the generation of waste. This includes optimizing reactions to achieve high yields and selectivity, thereby reducing the formation of byproducts.

Atom Economy: Processes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as the Suzuki and Goldberg reactions mentioned above, are inherently more atom-economical than stoichiometric reactions.

Use of Safer Solvents: The choice of solvent is critical, as solvents often constitute the largest mass component in a reaction and contribute significantly to waste. unibo.it Efforts should be made to replace hazardous solvents like toluene or chloroform (B151607) with greener alternatives such as water, ethanol, or supercritical fluids where feasible. unibo.it

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. The development of highly active catalysts that function under mild conditions is a key aspect of this principle.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. The palladium-catalyzed Suzuki coupling and copper-catalyzed N-arylation are prime examples of applying this principle to the functionalization of the target molecule, reducing the need for excess reagents and minimizing waste. mdpi.comnih.gov

By integrating these principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally benign. boehringer-ingelheim.com

Advanced Spectroscopic Characterization and Analytical Methodologies

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a profound insight into the molecular vibrations and, consequently, the functional groups present in 2-chloro-N-(2,4,6-tribromophenyl)acetamide.

FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the amide and aromatic functionalities within the molecule. The expected FT-IR absorption bands for this compound are detailed below, based on data from analogous N-aryl acetamides and related halogenated compounds.

A key diagnostic band is the N-H stretching vibration of the secondary amide, which is anticipated to appear in the range of 3250-3300 cm⁻¹. The exact position is sensitive to hydrogen bonding. The carbonyl (C=O) stretching vibration, known as the Amide I band, is expected to be observed as a strong absorption between 1660 and 1680 cm⁻¹. The Amide II band, which arises from a combination of N-H bending and C-N stretching, is predicted to be in the region of 1530-1560 cm⁻¹.

The aromatic ring of the 2,4,6-tribromophenyl (B11824935) group will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring is expected to give rise to specific out-of-plane C-H bending vibrations, which are useful for confirming the arrangement of the substituents. The presence of the heavy bromine atoms will influence the vibrational modes of the ring, and the C-Br stretching vibrations are expected at lower frequencies, typically in the 500-700 cm⁻¹ range. The C-Cl stretching vibration of the chloroacetyl group is anticipated to be found in the 700-800 cm⁻¹ region.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide (N-H) | 3250 - 3300 | Medium |

| C-H Stretch (Aromatic) | Aryl C-H | > 3000 | Medium |

| C=O Stretch (Amide I) | Amide (C=O) | 1660 - 1680 | Strong |

| N-H Bend (Amide II) | Amide (N-H) | 1530 - 1560 | Strong |

| C=C Stretch (Aromatic) | Aryl C=C | 1450 - 1600 | Medium |

| C-N Stretch | Amide (C-N) | 1200 - 1300 | Medium |

| C-Cl Stretch | Chloroalkane (C-Cl) | 700 - 800 | Strong |

| C-Br Stretch | Bromoalkane (C-Br) | 500 - 700 | Strong |

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the aromatic ring vibrations are expected to produce strong Raman signals. The symmetric stretching of the C-Br bonds would also be more prominent in the Raman spectrum compared to the FT-IR. A comparative study on 2,4,6-trichloroaniline (B165571) and 2,4,6-tribromoaniline (B120722) highlighted the influence of halogen substituents on the vibrational spectra, which can be extrapolated to the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of individual atoms.

The ¹H NMR spectrum of this compound is expected to be relatively simple. The amide proton (N-H) would likely appear as a singlet in the downfield region, typically between δ 8.0 and 10.0 ppm, with its chemical shift being sensitive to solvent and concentration due to hydrogen bonding.

The two aromatic protons on the tribromophenyl ring are chemically equivalent due to the symmetry of the substitution pattern and should appear as a singlet. Their chemical shift is predicted to be in the region of δ 7.5-8.0 ppm, influenced by the deshielding effect of the three bromine atoms.

The methylene (B1212753) protons of the chloroacetyl group (-CH₂Cl) are expected to give a singlet in the region of δ 4.0-4.5 ppm. The electronegativity of the adjacent chlorine atom and the amide carbonyl group causes a significant downfield shift for these protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Amide (N-H) | Singlet | 8.0 - 10.0 |

| Aromatic (Ar-H) | Singlet | 7.5 - 8.0 |

| Methylene (-CH₂Cl) | Singlet | 4.0 - 4.5 |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom.

The carbonyl carbon of the amide group is anticipated to resonate significantly downfield, in the range of δ 165-175 ppm. The methylene carbon of the chloroacetyl group (-CH₂Cl) is expected around δ 40-50 ppm.

The aromatic carbons of the tribromophenyl ring will show characteristic chemical shifts. The carbon atom attached to the nitrogen (C-N) is expected to be in the region of δ 135-145 ppm. The carbons bearing the bromine atoms (C-Br) will be shifted to a higher field compared to unsubstituted aromatic carbons, likely in the range of δ 115-125 ppm. The remaining aromatic carbon (C-H) is predicted to be in a similar region.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 175 |

| Aromatic (C-N) | 135 - 145 |

| Aromatic (C-H) | 115 - 130 |

| Aromatic (C-Br) | 115 - 125 |

| Methylene (-CH₂Cl) | 40 - 50 |

To unambiguously confirm the structure and assignments, advanced NMR techniques would be invaluable.

2D NMR Spectroscopy: Techniques like Heteronuclear Single Quantum Coherence (HSQC) would correlate the proton signals with their directly attached carbon atoms, confirming the assignments for the aromatic C-H and the methylene group. Heteronuclear Multiple Bond Correlation (HMBC) would reveal long-range couplings (2-3 bonds), for instance, between the amide proton and the carbonyl carbon, or between the aromatic protons and the neighboring carbons, thereby solidifying the connectivity of the entire molecule.

Solid-State NMR (SS-NMR): Given that this compound is a solid, SS-NMR could provide crucial information about its solid-state structure, including polymorphism and intermolecular interactions like hydrogen bonding. For halogenated compounds, SS-NMR is particularly useful for studying the local environment of the halogen atoms through their quadrupolar interactions, offering insights that are not accessible in solution-state NMR.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for elucidating the molecular weight and structural features of "this compound". The compound has a molecular formula of C8H5Br3ClNO and a monoisotopic mass of approximately 402.761 Da. uni.lu Different mass spectrometry techniques offer complementary information for a comprehensive analysis.

High-Resolution Mass Spectrometry (HRMS) is pivotal for the unambiguous confirmation of the elemental composition of "this compound". By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For "this compound", HRMS would be expected to yield a measured mass that is very close to the calculated exact mass, thereby providing strong evidence for its chemical formula.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like "this compound". In ESI-MS, the analyte is typically observed as protonated ([M+H]+), sodiated ([M+Na]+), or other adducted species. The resulting mass spectrum can be used to confirm the molecular weight of the compound. Predicted ESI-MS data for "this compound" suggests the formation of several adducts, each with a characteristic m/z value. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]+ | 403.76828 |

| [M+Na]+ | 425.75022 |

| [M-H]- | 401.75372 |

| [M+NH4]+ | 420.79482 |

| [M+K]+ | 441.72416 |

This table is based on predicted data and serves as an illustrative example of expected ESI-MS results.

Elemental Composition Determination

The elemental composition of "this compound" is a fundamental characteristic that confirms its atomic makeup. Based on its molecular formula, C8H5Br3ClNO, the theoretical elemental composition can be calculated. This data is typically verified experimentally using techniques such as combustion analysis.

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 8 | 96.088 | 23.65% |

| Hydrogen (H) | 1.008 | 5 | 5.040 | 1.24% |

| Bromine (Br) | 79.904 | 3 | 239.712 | 58.99% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 8.72% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 3.45% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 3.94% |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating "this compound" from other components in a mixture, which is critical for both purity assessment and for monitoring the progress of its synthesis.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to qualitatively monitor the progress of a chemical reaction and to assess the purity of the final product. In the context of the synthesis of "this compound", TLC can be used to track the consumption of the starting materials and the formation of the product. ijpsr.info By spotting the reaction mixture on a TLC plate at different time intervals and eluting with an appropriate solvent system, the appearance of a new spot corresponding to the product and the disappearance of the starting material spots can be observed. The purity of the isolated "this compound" can also be evaluated by the presence of a single spot on the TLC plate. The Retention Factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and can be used for identification purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of organic molecules. For a compound such as this compound, which possesses a distinct chromophore in its tribromophenyl moiety, reverse-phase HPLC (RP-HPLC) with UV detection is a particularly suitable method. This approach allows for the effective separation of the compound from potential impurities and starting materials from its synthesis.

A typical HPLC system for the analysis of this compound would consist of a C18 column, a mobile phase composed of a mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and an aqueous component (water, often with an acid modifier like phosphoric acid or formic acid to improve peak shape), a pump to deliver the mobile phase at a constant flow rate, an autosampler for precise injection of the sample solution, and a UV detector set to a wavelength where the analyte exhibits strong absorbance.

Illustrative Research Findings

To demonstrate a potential HPLC method for the analysis of this compound, a hypothetical set of chromatographic conditions and corresponding results are presented below. These are based on typical parameters used for the analysis of structurally related aromatic and halogenated compounds.

The following data table outlines a plausible set of parameters for an isocratic RP-HPLC method.

Table 1: Hypothetical HPLC Method Parameters

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes |

Under these conditions, a well-defined, sharp peak for this compound would be expected. The retention time would be influenced by the specific interactions between the analyte and the stationary phase, as well as its solubility in the mobile phase. The following table provides hypothetical results that could be obtained from such an analysis, including the retention time and peak area, which would be used for quantification.

Table 2: Illustrative Chromatographic Results

| Compound | Retention Time (min) | Peak Area (arbitrary units) |

| This compound | 5.8 | 1250000 |

| Potential Impurity 1 (e.g., 2,4,6-tribromoaniline) | 3.2 | 15000 |

| Potential Impurity 2 (e.g., chloroacetic acid) | 1.5 | 8000 |

It is important to note that method development and validation would be essential to establish the suitability of any HPLC method for its intended purpose. This would involve assessing parameters such as linearity, accuracy, precision, specificity, and robustness to ensure reliable and accurate results.

Solid State Structure, Conformational Analysis, and Theoretical Investigations

X-ray Diffraction Studies

No published single-crystal X-ray diffraction or X-ray powder diffraction data were found for 2-chloro-N-(2,4,6-tribromophenyl)acetamide.

Information on the precise molecular geometry, including bond lengths, bond angles, and torsion angles from single-crystal X-ray diffraction, is not available in the searched scientific literature.

No X-ray powder diffraction patterns for the analysis of crystalline phases of this compound have been reported.

A detailed analysis of the crystal packing, including investigations of hydrogen bonding, halogen bonding, or Hirshfeld surface analysis, could not be performed as the crystal structure has not been determined and reported.

Computational Chemistry and Molecular Modeling

No theoretical studies employing computational chemistry or molecular modeling for this compound were identified.

There are no available studies that have performed Density Functional Theory (DFT) calculations on this specific molecule.

Consequently, data on its optimized geometry and electronic structure parameters derived from DFT calculations are not available.

Density Functional Theory (DFT) Calculations

Vibrational Frequency Simulations and Conformational Energy Landscapes

Vibrational frequency simulations, typically performed using quantum chemical calculations such as Density Functional Theory (DFT), are a cornerstone in the analysis of molecular structures. researchgate.net For this compound, these simulations would predict the infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes to the observed spectral peaks, which correspond to the stretching, bending, and torsional motions of the molecule's constituent atoms. This analysis provides a detailed picture of the molecule's dynamics at the atomic level.

The conformational energy landscape is a map of the potential energy of a molecule as a function of its geometry. For a molecule like this compound, which has several rotatable bonds, this landscape can be complex. By systematically rotating key dihedral angles (for instance, around the C-N amide bond and the C-C bonds connecting the phenyl ring to the amide group) and calculating the corresponding energy, a potential energy surface can be generated. This surface reveals the most stable conformations (energy minima) and the energy barriers between them (transition states). Understanding this landscape is crucial for predicting the molecule's shape and flexibility.

Although specific vibrational frequencies and the conformational energy landscape for this compound have not been reported, studies on similar acetanilide (B955) compounds provide a basis for what to expect. ias.ac.in

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies, Energy Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of a molecule. wikipedia.orgyoutube.comnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more easily polarizable and more reactive. For this compound, a computational analysis would provide the specific energy values for the HOMO and LUMO, as well as the magnitude of the energy gap, offering insights into its electronic behavior and potential reactivity in chemical reactions. While specific values for this compound are not available, theoretical studies on substituted N-phenylacetamides demonstrate how substituents can influence these orbital energies. rsc.org

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

This table is for illustrative purposes only. No experimental or calculated data for this compound was found in the searched literature.

Global and Local Chemical Reactivity Indices

Building upon FMO analysis, a range of global and local chemical reactivity indices can be calculated to provide a more quantitative picture of a molecule's reactivity. These descriptors are typically derived from the HOMO and LUMO energies within the framework of DFT.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity (ω), provide a general measure of the molecule's reactivity as a whole.

Electronegativity (χ) describes the tendency of a molecule to attract electrons.

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Electrophilicity (ω) quantifies the ability of a molecule to accept electrons.

Local reactivity indices, such as Fukui functions, identify the specific atoms or regions within a molecule that are most susceptible to nucleophilic or electrophilic attack. These indices are crucial for understanding the regioselectivity of chemical reactions. For this compound, calculating these indices would allow for a detailed prediction of its reactive sites.

Table 2: Hypothetical Global Chemical Reactivity Indices

| Index | Value |

|---|---|

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Global Electrophilicity (ω) | Data not available |

This table is for illustrative purposes only. No calculated data for this compound was found in the searched literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.netrsc.org It is an invaluable tool for understanding and predicting intermolecular interactions, particularly non-covalent interactions like hydrogen bonding and halogen bonding. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich areas, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.

For this compound, an MEP map would reveal the distribution of charge across the molecule. It would likely show negative potential around the carbonyl oxygen and the bromine atoms, and positive potential around the amide hydrogen. This information is critical for predicting how the molecule will interact with other molecules, such as solvents or biological receptors.

Ab Initio Quantum Mechanical Methods

Ab initio (from first principles) quantum mechanical methods are a class of computational techniques used to solve the electronic Schrödinger equation without the use of empirical parameters. acs.org These methods, which include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide highly accurate descriptions of molecular properties.

For this compound, employing these methods would yield precise calculations of its electronic structure, geometry, and energy. While computationally more intensive than DFT, ab initio methods are often used as a benchmark for less computationally expensive methods. The choice of method and basis set is crucial for obtaining reliable results and depends on the desired accuracy and the computational resources available.

Molecular Dynamics (MD) Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. cas.cz By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of the dynamic evolution of the system, including conformational changes, molecular motions, and intermolecular interactions.

For this compound, an MD simulation would provide insights into its conformational flexibility in different environments, such as in a solvent or in the solid state. By tracking the atomic trajectories over time, one can observe how the molecule explores its conformational space and the timescales of these motions. This is particularly important for understanding how the molecule's shape and dynamics influence its properties and interactions with its surroundings.

Exploration of Biological Activities and Structure Activity Relationship Sar

Antimicrobial Evaluation

Comprehensive searches for studies evaluating the antimicrobial potential of 2-chloro-N-(2,4,6-tribromophenyl)acetamide yielded no specific results. Research on analogous compounds, such as 2-chloro-N-phenylacetamide and other substituted derivatives, has shown a range of antimicrobial effects, suggesting that the chloroacetamide scaffold is a promising area for antimicrobial drug discovery. However, the influence of the 2,4,6-tribromophenyl (B11824935) substitution on this activity has not been specifically elucidated in the available literature.

In Vitro Antibacterial Activity against Gram-Positive Bacterial Strains

No data is currently available on the in vitro antibacterial activity of this compound against Gram-positive bacterial strains.

In Vitro Antibacterial Activity against Gram-Negative Bacterial Strains

There is no available information regarding the in vitro antibacterial activity of this compound against Gram-negative bacterial strains.

In Vitro Antifungal Activity Assessment

Specific studies detailing the in vitro antifungal activity of this compound could not be located.

Investigation of Cellular and Molecular Mechanisms of Antimicrobial Action

Due to the absence of studies on its antimicrobial activity, there is no information available concerning the cellular and molecular mechanisms of action for this compound.

Antiviral Activity Investigations

No studies were found that investigated the antiviral properties of this compound.

Enzymatic Inhibition Assays (e.g., HIV-1 Reverse Transcriptase Inhibition)

There is no information available in the scientific literature regarding the enzymatic inhibition potential of this compound, including its activity against HIV-1 Reverse Transcriptase.

Mechanistic Studies of Viral Target Interaction

There are no specific studies detailing the antiviral activity or the mechanistic interaction of this compound with any viral targets. However, the chloroacetamide moiety is a known reactive group, and certain compounds containing this feature have been explored for their potential as covalent inhibitors of viral enzymes.

For instance, the chloroacetamide functional group has been utilized in the design of inhibitors for various enzymes due to its ability to act as an electrophile and form covalent bonds with nucleophilic residues, such as cysteine, in enzyme active sites. This mechanism is critical in the action of some antiviral agents. Research into other haloacetamide derivatives has provided insights into their potential as covalent inhibitors. A notable example is the investigation of di- and trihaloacetamides as inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. These studies demonstrated that warheads like dichloroacetamide and tribromoacetamide (B152587) could covalently bind to the catalytic cysteine residue of Mpro, leading to potent enzymatic and antiviral activity.

The structure of this compound, featuring a reactive chloroacetamide group, suggests that it could theoretically engage in similar covalent interactions. The tribromophenyl group would significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which are critical for target binding and cellular uptake. However, without experimental data, any potential antiviral activity and its mechanism remain purely speculative.

Neuropharmacological Activity Screening

No research has been published on the neuropharmacological profile of this compound. Therefore, there is no data on its binding affinity for key neurotransmitter receptors or its influence on neurotransmitter pathways.

There is no available information on the binding affinity of this compound for serotonin (B10506) (5-HT) or dopamine (B1211576) (D) receptors. The affinity of a compound for these receptors is highly dependent on its three-dimensional structure and its ability to interact with specific amino acid residues in the receptor's binding pocket. While various acetanilide (B955) and halogenated aromatic compounds have been synthesized and tested for their neuropharmacological activities, the specific substitution pattern of this compound does not correspond to any well-characterized class of serotonergic or dopaminergic ligands.

Given the absence of receptor binding data, there is consequently no information on how this compound might modulate neurotransmitter pathways. Such modulation could occur through various mechanisms, including direct receptor agonism or antagonism, inhibition of neurotransmitter reuptake transporters, or effects on neurotransmitter synthesis and metabolism. Elucidating these effects would require extensive in vitro and in vivo pharmacological testing, which has not been reported for this compound.

Agricultural and Environmental Biological Potentials

While specific studies on this compound are lacking, the general class of chloroacetamide compounds is well-established in agriculture.

Chloroacetamides are a major class of herbicides used for the pre-emergence control of annual grasses and some broadleaf weeds in various crops. ijpsr.info The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. nih.gov VLCFAs are essential components of cell membranes and are precursors for various lipids and waxes crucial for plant development. By inhibiting the elongase enzymes involved in VLCFA biosynthesis, these herbicides disrupt cell division and growth in emerging seedlings.

The herbicidal activity of chloroacetamides is influenced by the substituents on the N-aryl ring. These substituents affect the molecule's lipophilicity, which influences its uptake and translocation in the plant, as well as its fit within the target enzyme's active site. The presence of three bromine atoms on the phenyl ring of this compound would make the molecule highly lipophilic. While this could enhance its uptake, its bulky nature might also affect its ability to bind to the target enzyme. Without specific herbicidal activity data, its potential as a herbicide remains undetermined.

Beyond herbicidal activity, some N-arylacetamides have been investigated for other pesticidal properties, such as insecticidal or fungicidal activity. The mode of action for such activities can vary widely. For instance, some halogenated compounds exert their insecticidal effects by acting on the nervous system of insects, often by modulating ion channels.

There is no specific information available on the pesticidal activity of this compound. Determining its potential in this area would necessitate screening against a range of common agricultural pests and subsequent mode of action studies to identify its molecular target.

Future Research Perspectives and Potential Applications

Rational Design and Synthesis of Next-Generation Analogs

The synthesis of N-substituted chloroacetamides is a well-established process, typically involving the reaction of a primary or secondary amine with chloroacetyl chloride. ijpsr.inforesearchgate.net This straightforward synthetic accessibility provides a robust platform for the rational design and synthesis of next-generation analogs of 2-chloro-N-(2,4,6-tribromophenyl)acetamide. Future design strategies can be systematically approached by modifying either the aromatic ring or the acetamide (B32628) side chain.

Aromatic Ring Modifications:

Substitution Pattern: The number and position of the bromine atoms on the phenyl ring can be altered to modulate the lipophilicity, electronic character, and steric profile of the molecule. Analogs with fewer bromine atoms or different substitution patterns could exhibit altered biological activities and physical properties.

Introduction of Other Functional Groups: The introduction of other substituents, such as hydroxyl, nitro, or methyl groups, onto the phenyl ring can create new interaction points for biological targets. For instance, the synthesis of analogs like 2-chloro-N-(4-nitrophenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide has been reported, demonstrating the feasibility of this approach. researchgate.netnih.gov

Side Chain Modifications:

Halogen Substitution: Replacing the chlorine atom with other halogens (e.g., bromine, fluorine) can fine-tune the reactivity of the side chain. The synthesis of compounds like 2-bromo-N-(2-chlorophenyl)acetamide illustrates the chemical tractability of such modifications. researchgate.net

The synthesis of these analogs can generally be achieved through the chloroacetylation of the corresponding substituted anilines. A common method involves reacting the amine with chloroacetyl chloride in a suitable solvent, often with a base like triethylamine (B128534) to neutralize the HCl byproduct. researchgate.netnih.gov

| Synthetic Method | Reactants | Conditions | Product Example | Reference |

|---|---|---|---|---|

| Chloroacetylation | 4-Aminophenol, Chloroacetyl chloride | Acetic acid, ice-bath | 2-chloro-N-(4-hydroxyphenyl)acetamide | nih.gov |

| Chloroacetylation | 4-Nitrophenylamine, Chloroacetyl chloride | Toluene (B28343), Triethylamine, ice-bath | 2-chloro-N-(4-fluorophenyl)acetamide | nih.gov |

| Bromoacetylation | 2-Chloroaniline, Bromoacetyl chloride | Literature method, ethanolic solution for crystallization | 2-bromo-N-(2-chlorophenyl)acetamide | researchgate.net |

| General Chloroacetylation | Various aliphatic and aromatic amines, Chloroacetyl chloride | Room temperature, overnight stirring | Various 2-chloro-N-alkyl/aryl acetamides | ijpsr.info |

Exploration of Novel Bioactive Chemical Space

The exploration of novel "chemical space" is a cornerstone of modern drug discovery, aiming to identify new molecular scaffolds with unique biological activities. univr.itnih.gov The N-aryl chloroacetamide framework serves as a promising starting point for navigating biologically relevant chemical space. Derivatives of this class have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties. ijpsr.infoijddr.in

Future research should focus on systematically synthesizing libraries of this compound analogs and screening them against diverse biological targets. The presence of the chlorine atom is often crucial for enhancing biological activity. For example, 2-chloro-N-(2-hydroxyphenyl)acetamide showed significant activity against Candida albicans, whereas its non-chlorinated counterpart was inactive. nih.gov This highlights the potential for discovering potent bioactive molecules within this chemical class.

The exploration can be guided by known activities of related compounds. For instance, various N-(substituted-phenyl)-2-chloroacetamides have been investigated for their potential as antibacterial agents against pathogens like Klebsiella pneumoniae or as antiproliferative agents against human cancer cell lines. nih.govnih.gov By creating a diverse library of analogs of this compound, it may be possible to uncover novel structure-activity relationships and identify compounds with high potency and selectivity for new therapeutic targets.

| Compound Class/Example | Observed Biological Activity | Reference |

|---|---|---|

| 2-chloro-N-alkyl/aryl Acetamide derivatives | Antibacterial and antifungal | ijpsr.info |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Antimicrobial and antiproliferative | nih.gov |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Antibacterial against Klebsiella pneumoniae | nih.gov |

| 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole-2-thiol | Anticancer against PANC-1, HepG2, and MCF7 cell lines | ijddr.in |

Advanced Computational Modeling for Predictive Activity and Selectivity

Computational chemistry offers powerful tools to accelerate the drug discovery and materials design process. For analogs of this compound, methods like Density Functional Theory (DFT) and molecular docking can provide valuable insights into their structure-property relationships.

Structural data from X-ray crystallography is fundamental for building and validating these computational models. The crystal structures of numerous related compounds, such as 2-chloro-N-(4-nitrophenyl)acetamide and 2-chloro-N-(2,4-dimethylphenyl)acetamide, have been resolved. researchgate.netnih.gov This data reveals key geometric parameters, conformational preferences, and intermolecular interactions that can inform computational studies. For example, DFT calculations on 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide have shown good agreement between calculated and experimental geometric parameters. nih.gov

Future computational work could focus on:

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the structural features of a series of analogs with their biological activity.

Molecular Docking: Simulating the binding of these compounds to the active sites of target proteins to predict binding affinity and mode of action. This has been used to suggest that some chloroacetamides may act on penicillin-binding proteins. nih.gov

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to prioritize compounds with favorable drug-like profiles for synthesis and testing.

| Compound | Computational Method | Finding/Parameter Studied | Reference |

|---|---|---|---|

| 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide | DFT (CAM-B3LYP/6-311G(d,p)) | Optimization of molecular geometry, prediction of absorption spectrum (λmax = 250 nm). | nih.gov |

| 2-chloro-N-(4-nitrophenyl)acetamide | X-ray Crystallography | Determination of crystal structure, bond lengths, and angles (e.g., Orthorhombic, Pbca space group). | researchgate.net |

| 2-chloro-N-(4-fluorophenyl)acetamide | X-ray Crystallography | Analysis of intramolecular C—H⋯O and intermolecular N—H⋯O hydrogen bonds. | nih.gov |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Molecular Docking | Investigation of binding to penicillin-binding protein, suggesting a possible mechanism of antibacterial action. | nih.gov |

Integration with Supramolecular Chemistry and Materials Science for Functional Materials

The field of supramolecular chemistry focuses on assemblies of molecules held together by non-covalent interactions. The crystal structures of N-aryl acetamides reveal a consistent pattern of intermolecular hydrogen bonding, primarily N—H⋯O interactions, which link molecules into chains or tapes. nih.govnih.gov These well-defined interactions provide a basis for designing ordered molecular materials.

For this compound and its analogs, several types of interactions can be exploited for the rational design of functional materials:

Hydrogen Bonding: The amide N-H and C=O groups are reliable hydrogen bond donors and acceptors, respectively, capable of directing the assembly of molecules into predictable one- or two-dimensional networks. nih.govnih.gov

Halogen Bonding: The three bromine atoms on the phenyl ring are potential halogen bond donors, which could interact with Lewis basic sites on adjacent molecules to form robust supramolecular architectures.

Other Interactions: Analysis of related crystal structures shows the presence of other weak interactions, such as C—H⋯O, C—H⋯Cl, and Cl⋯O contacts, which contribute to the stability of the crystal packing. researchgate.netnih.gov

The self-assembly properties of these molecules could be harnessed to create novel functional materials. For example, research on related organochalcogenide compounds containing an arylamide group has suggested potential applications as liquid crystals, indicating that this class of compounds can exhibit interesting phase behaviors. ekb.eg By carefully designing the molecular structure, it may be possible to create new materials with tailored optical, electronic, or thermal properties.

| Compound | Key Intermolecular Interactions Observed | Resulting Supramolecular Motif | Reference |

|---|---|---|---|

| 2-chloro-N-(4-nitrophenyl)acetamide | N—H⋯O hydrogen bonds, Cl⋯O short contacts | Infinite chains along the c-axis | researchgate.net |

| 2-chloro-N-(4-hydroxyphenyl)acetamide | N—H⋯O and O—H⋯O hydrogen bonds | Tapes of molecules | nih.gov |

| 2-bromo-N-(2-chlorophenyl)acetamide | N—H⋯O hydrogen bonds, C—H⋯Cl and Br⋯Br interactions | Molecular chains linked into pairs | researchgate.net |

| 2-chloro-N-(2,4-dimethylphenyl)acetamide | N—H⋯O hydrogen bonds | Chains of molecules | nih.gov |

Q & A

Q. Table 1. Key Synthetic Parameters for Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| POCl₃ Equivalents | 1.5–2.0 eq | Increases by 20% |

| Reaction Time | 6–8 hrs (reflux) | Reduces by-products |

| Solvent | Dry DMF or THF | Enhances solubility |

Q. Table 2. Spectroscopic Benchmarks

| Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) |

|---|---|---|

| C=O | 1650–1700 | – |

| NH | 3200–3300 | 8.5–9.5 (broad) |

| Aromatic CH | – | 6.8–7.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.